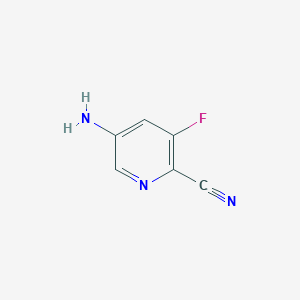

5-Amino-3-fluoropyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBWOYRUFHMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619248 | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573763-07-2 | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573763-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-fluoropyridine-2-carbonitrile is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a fluorine atom, and a nitrile moiety on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the nucleophilic and coordinating properties of the amino group, provides a rich chemical handle for a variety of transformations. This guide offers a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthetic considerations, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its core properties are summarized below, providing a foundational understanding for its use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 573763-07-2 | [1][2] |

| Molecular Formula | C₆H₄FN₃ | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Expected to have low water solubility | [4] |

Safety, Handling, and Storage

As a functionalized chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following information is synthesized from available safety data sheets for this and structurally related compounds.

GHS Hazard Identification

This compound is classified with the following hazards:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential.

-

P260 & P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

-

P280: Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[1][4][5][6]

-

General Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][6]

Storage Recommendations

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend storage at 4°C, protected from light.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and other incompatible materials.[5]

Synthesis and Chemical Reactivity

While specific, high-yield synthetic routes directly to this compound are not extensively detailed in publicly available literature, its structure suggests that its synthesis would involve strategic fluorination, amination, and cyanation of a pyridine core. The synthesis of related fluorinated aminopyridines often involves multi-step processes that require careful control of regioselectivity.[7][8]

Conceptual Synthetic Workflow

The synthesis of such a multi-substituted pyridine can be challenging due to the directing effects of the substituents. A plausible synthetic strategy could involve the introduction of the fluorine atom early in the sequence, followed by the installation of the nitrile and amino groups.

Caption: A conceptual workflow for the synthesis of this compound.

Key Chemical Transformations

The functional groups of this compound allow for a range of subsequent chemical reactions, making it a valuable intermediate:

-

Amino Group (NH₂): Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures. It is also a key handle for forming fused ring systems.

-

Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a handle in cycloaddition reactions. The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

-

Pyridine Ring: The nitrogen atom in the ring can be quaternized or act as a ligand for metal catalysts. The ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regiochemical outcome.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold in drug design. The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target kinase. The amino group of the aminopyridine scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

Caption: The utility of the scaffold in designing targeted kinase inhibitors.

The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the amino group, thereby fine-tuning the molecule's pharmacokinetic properties. The nitrile group provides a vector for introducing further substituents to explore selectivity pockets within the kinase active site.[9]

Broader Therapeutic Potential

Beyond oncology, aminopyridine derivatives are being investigated for a wide range of diseases.[11] For instance, related structures have been used to develop:

-

Inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment.[12]

-

Disruptors of glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for type II diabetes.[12]

-

Agents targeting central nervous system disorders. [8]

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound a compelling starting point for generating novel chemical entities in these and other therapeutic areas.

Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this building block, the following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. While this protocol is hypothetical for the specific substrate, it is based on established methodologies for similar aminopyridine systems.

Objective: To couple an arylboronic acid to the pyridine ring of a brominated derivative of the title compound, demonstrating a key step in library synthesis. (Note: This assumes a brominated precursor is available).

Reaction: 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile + Arylboronic Acid → 5-Amino-6-aryl-3-fluoropyridine-2-carbonitrile

Materials and Reagents

-

5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon source (for inert atmosphere)

-

Standard glassware for reflux and workup

-

TLC plates, silica gel for chromatography

-

NMR tubes, deuterated solvent (e.g., DMSO-d₆)

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) and the arylboronic acid (1.2 eq).

-

Rationale: Flame-drying the glassware removes adsorbed water, which can be detrimental to the catalytic cycle.

-

-

Reagent Addition: Add the base (K₂CO₃, 2.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Rationale: The base is crucial for the transmetalation step of the catalytic cycle. The palladium catalyst is the heart of the cross-coupling reaction.

-

-

Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere is critical for reaction success.

-

-

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

-

Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for qualitative monitoring of the consumption of starting material and the formation of the product.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to break up any emulsions. Anhydrous sodium sulfate removes residual water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

-

Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands as a highly valuable and versatile building block for the modern medicinal chemist. Its trifunctional nature offers a wealth of opportunities for synthetic diversification, enabling the rapid exploration of chemical space. Its inherent structural motifs are directly relevant to the design of targeted therapies, particularly kinase inhibitors. A thorough understanding of its properties, handling requirements, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel and effective pharmaceuticals.

References

-

Apollo Scientific. This compound.

-

Sunway Pharm Ltd. This compound.

-

PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

-

Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

-

Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Apollo Scientific. 3-Amino-5-fluoropyridine-2-carbonitrile Safety Data Sheet.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-fluoropyridine.

-

Achemica. 2-Amino-5-fluoropyridine-3-carbonitrile.

-

Echemi. 3-aMino-5-fluoropyridine-2-carbonitrile.

-

Pauton, M., et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.

-

Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbonitrile.

-

PharmaCompass. 5-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBONITRILE.

-

Google Patents. Preparation method of fluoropyridine compounds (CN102898358A).

-

SpectraBase. 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE.

-

Ossila. 2-Amino-5-chloro-3-fluoropyridine.

-

ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

-

BenchChem. 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.

-

Google Patents. Preparation method of 2-amino-3-fluoropyridine (CN105669539A).

Sources

- 1. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6 [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.ch [fishersci.ch]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ossila.com [ossila.com]

physicochemical properties of 5-Amino-3-fluoropyridine-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-fluoropyridine-2-carbonitrile

Introduction

This compound (CAS: 573763-07-2) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates three key pharmacophoric elements: a basic aminopyridine scaffold, an electron-withdrawing fluorine atom, and a nitrile group. This unique combination makes it a versatile building block for the synthesis of complex bioactive molecules. The strategic inclusion of fluorine can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3][4]

For researchers in drug discovery and development, a comprehensive understanding of the physicochemical properties of such a starting material is not merely academic; it is a prerequisite for success. These properties govern everything from reaction optimization and purification to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, grounded in established analytical principles and methodologies. We will not only present the data but also delve into the causality behind the experimental choices, offering a practical framework for its characterization.

Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to confirm its identity and fundamental physical constants. These data serve as the initial gatekeepers for quality control and provide a baseline for all subsequent analyses.

| Property | Data | Source |

| CAS Number | 573763-07-2 | [1][2] |

| Molecular Formula | C₆H₄FN₃ | [1] |

| Molecular Weight | 137.11 g/mol | [1][2] |

| Synonyms | 5-Amino-2-cyano-3-fluoropyridine, 5-Amino-3-fluoropicolinonitrile | [1] |

| Physical Form | Solid, typically a powder | [1][5] |

Thermal Analysis: Melting Point and Purity by Differential Scanning Calorimetry (DSC)

The melting point is a critical identifier and a sensitive indicator of purity. For crystalline pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques. DSC offers superior accuracy and provides a wealth of additional information, including the enthalpy of fusion (ΔHfus) and a quantitative measure of absolute purity.

The underlying principle for purity determination by DSC is the Van't Hoff law of melting point depression, which states that impurities lower and broaden the melting range of a pure substance.[6] By analyzing the shape of the melting endotherm, we can calculate the mole percent purity of the sample.[7][8]

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent any mass loss from sublimation prior to melting.

-

Method Parameters:

-

Heating Rate: A slow heating rate of 0.5-2 °C/min is essential. Faster rates can compromise resolution and introduce thermal lag, skewing the peak shape and leading to inaccurate purity calculations.[6]

-

Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently beyond the melt to ensure the entire transition is captured (e.g., 25 °C to 200 °C).

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to maintain a consistent and inert atmosphere.

-

-

Data Analysis:

-

Integrate the melting endotherm to determine the onset temperature (approximating the melting point) and the total heat of fusion (ΔHfus).

-

Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation. This analysis plots the sample temperature versus the reciprocal of the fraction melted (1/F). For a pure substance, this plot is linear.[6]

-

-

Self-Validation: The analysis is considered valid if the resulting purity value is within the expected range (e.g., 98-100 mol%) and the data points in the 1/F plot show good linearity. A post-analysis thermogravimetric analysis (TGA) can be run to confirm that no decomposition occurred during the melting process.

Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development, directly influencing a compound's absorption and bioavailability.[9] Determining the solubility in various media—from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11]

-

Solvent Selection: Prepare a panel of relevant solvents, such as Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (simulated gastric fluid), and Dimethyl Sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; for many pharmaceutical compounds, 24 to 48 hours is sufficient to reach a thermodynamic steady state.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the liquid from the solid without carryover. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Self-Validation: After the experiment, the remaining solid material should be recovered and analyzed (e.g., by DSC or FT-IR) to confirm that no phase change, solvation, or degradation has occurred.[12] The pH of aqueous samples must be measured at the end of the experiment, as the dissolution of an acidic or basic compound can alter the final pH.[12]

Caption: Shake-Flask Solubility Determination Workflow.

Acidity and Basicity (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For a compound like this compound, which contains both a basic amino group and a basic pyridine ring nitrogen, the pKa values are critical.[13] They dictate the compound's solubility, lipophilicity, membrane permeability, and receptor binding interactions under physiological conditions. Potentiometric titration is a robust and widely used method for pKa determination.[14]

The molecule has two primary basic centers: the pyridine nitrogen and the exocyclic amino group. The electron-withdrawing effects of the fluorine and nitrile groups are expected to decrease the basicity of both nitrogens compared to unsubstituted aminopyridine.

-

Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water or a water/co-solvent mixture if aqueous solubility is low. The use of a co-solvent (e.g., methanol or acetonitrile) requires correction factors to determine the aqueous pKa.

-

Titration:

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites.

-

Perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH), recording the solution pH after each incremental addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the buffer region). For a molecule with multiple pKa's, multiple inflection points will be observed.

-

Specialized software is used to calculate the pKa values from the titration data by fitting to the Henderson-Hasselbalch equation.

-

-

Self-Validation: The experiment should be repeated at multiple sample concentrations. The calculated pKa values should be independent of the compound's concentration.

Sources

- 1. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. mt.com [mt.com]

- 7. tainstruments.com [tainstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. api.pageplace.de [api.pageplace.de]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their versatile chemical reactivity and their ability to engage with biological targets through various non-covalent interactions. 5-Amino-3-fluoropyridine-2-carbonitrile is a strategically functionalized pyridine scaffold that has garnered significant interest among researchers and drug development professionals. Its unique arrangement of an amino group, a fluorine atom, and a nitrile group on the pyridine core makes it a highly valuable intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors for oncology.[1][2] This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its intrinsic properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonym(s) | 5-Amino-2-cyano-3-fluoropyridine, 5-Amino-3-fluoropicolinonitrile | [4] |

| CAS Number | 573763-07-2 | [3][4] |

| Molecular Formula | C₆H₄FN₃ | [3] |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Purity | Typically available at ≥95% | [4] |

Molecular Structure Analysis

The structure of this compound is characterized by a pyridine ring substituted with three key functional groups that dictate its reactivity and utility in synthesis.

Caption: 2D molecular structure of this compound.

-

Pyridine Core: A nitrogen-containing heterocycle that serves as the central scaffold. The nitrogen atom acts as a hydrogen bond acceptor and influences the electronic properties of the ring.

-

Amino Group (-NH₂): Positioned at C5, this electron-donating group is a key nucleophilic center, crucial for forming new carbon-nitrogen or other covalent bonds in subsequent synthetic steps.

-

Fluorine Atom (-F): Located at C3, this highly electronegative atom serves multiple roles. It can modulate the pKa of the molecule, improve metabolic stability, and enhance binding affinity to target proteins by forming specific hydrogen bonds or other non-covalent interactions.

-

Nitrile Group (-C≡N): Positioned at C2, this electron-withdrawing group is a versatile functional handle. The nitrile can act as a hydrogen bond acceptor, a bioisosteric replacement for halogens or carbonyl groups, and can be chemically transformed into other functional groups like amines or carboxylic acids.[5]

The interplay of these groups—the electron-donating amine and the electron-withdrawing fluorine and nitrile—creates a unique electronic profile that guides the molecule's reactivity in synthetic transformations.

Synthetic Pathways and Methodologies

The synthesis of functionalized pyridines like this compound often involves multi-step processes that build upon simpler pyridine precursors. While specific, proprietary synthesis routes may vary between suppliers, a general and logical workflow can be conceptualized based on established pyridine chemistry.

Conceptual Synthetic Workflow

A plausible synthetic strategy involves the strategic introduction of the fluoro, amino, and cyano groups onto a pyridine ring. This is often achieved through nucleophilic aromatic substitution, diazotization-fluorination (Balz-Schiemann type reactions), or palladium-catalyzed cross-coupling reactions on appropriately substituted precursors like bromopyridines.[6]

Caption: Generalized workflow for synthesizing functionalized aminopyridines.

Protocol Considerations for Synthesis

-

Starting Material Selection: The choice of starting material is critical. A common approach begins with a di-substituted pyridine, such as 2,3-difluoro-5-chloropyridine or a brominated equivalent.[7] The differential reactivity of the halogen atoms allows for selective, stepwise substitution.

-

Ammonification: The amino group can be introduced by reacting a halo-pyridine precursor with an ammonia source, such as aqueous ammonia, under controlled temperature and pressure.[7] The position of the halogen leaving group dictates the site of amination.

-

Fluorination: If not present in the starting material, a fluorine atom can be introduced via several methods. The Balz-Schiemann reaction, which converts an amino group to a diazonium salt followed by fluorination, is a classic method.[6] Alternatively, nucleophilic aromatic substitution of a suitable leaving group (like chlorine or nitro) with a fluoride source (e.g., KF) is common in industrial settings.

-

Cyanation: The nitrile group is typically installed in a later step. Palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ or KCN with a palladium catalyst) on an aryl halide (e.g., a bromo- or iodo-pyridine intermediate) are highly effective.

-

Purification: After the final synthetic step, the crude product must be purified. This is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve the high purity required for pharmaceutical applications.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for building potent and selective drug candidates.

-

Kinase Inhibitors: The 3-aminopyridine-2-carbonitrile core is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2] The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule serves as a platform for adding substituents that confer potency and selectivity for the target kinase.

-

Scaffold for Fused Heterocycles: The adjacent amino and nitrile groups are perfectly positioned to undergo cyclization reactions, providing facile access to a wide range of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are also prevalent in medicinal chemistry.[2]

-

Modulation of Physicochemical Properties: The fluorine atom is a key feature for modern drug design. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Hazard Identification: The compound is classified as harmful and an irritant.[4] According to the Globally Harmonized System (GHS), it has the following hazard statements:

-

Recommended Precautions:

-

P260: Do not breathe dust/fumes/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage condition is at room temperature, sealed from moisture.[3]

-

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered building block designed for the specific demands of modern drug discovery. Its trifecta of functional groups—the nucleophilic amine, the property-modulating fluorine, and the versatile nitrile—provides a robust platform for the synthesis of sophisticated therapeutic agents. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and reactivity of this scaffold is crucial for leveraging its full potential in the development of next-generation targeted therapies.

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:573763-07-2.

- Apollo Scientific. (n.d.). This compound.

- PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- Changzhou YongXu Chemical Co., Ltd. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- Echemi. (n.d.). 3-aMino-5-fluoropyridine-2-carbonitrile.

- ChemicalBook. (n.d.). 5-Amino-3-Fluoropyridine CAS#: 462652-33-1.

- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile 97.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.

- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

spectroscopic data (NMR, IR, MS) for 5-Amino-3-fluoropyridine-2-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-fluoropyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound (CAS: 573763-07-2), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, from sample preparation to data interpretation, is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar substituted pyridine scaffolds. The guide emphasizes the integration of data from multiple spectroscopic techniques to achieve unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. Its structure incorporates a nitrile group, a fluorine atom, and an amino group, making it a versatile synthon for the synthesis of complex pharmaceutical agents and functional materials. The precise arrangement of these substituents dictates the molecule's reactivity and its ability to form specific interactions in biological systems.

Accurate and comprehensive spectroscopic characterization is therefore not merely a procedural step but a foundational requirement for ensuring material quality, confirming synthetic outcomes, and understanding structure-activity relationships (SAR). This guide provides the technical details and expert rationale for acquiring and interpreting the key spectroscopic data for this molecule.

Molecular Structure:

Molecular Formula: C₆H₄FN₃ Molecular Weight: 137.12 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Scaffold

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted pyridine like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Experimental Protocol: NMR Analysis

A unified protocol for NMR sample preparation ensures consistency and data quality.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the polar aminopyridine derivative, and its chemical shift does not overlap with the aromatic proton signals of the analyte. Furthermore, the amino protons are often observable as a distinct resonance in DMSO-d₆, whereas they may exchange too rapidly in protic solvents like D₂O or methanol-d₄.

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard for ¹H and ¹³C NMR, set to 0.00 ppm. For ¹⁹F NMR, an external or internal standard such as trifluoroacetic acid or hexafluorobenzene may be used, but spectra are typically referenced back to CFCl₃ (0.00 ppm).[4]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a multi-nuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using proton decoupling.

-

¹⁹F NMR: Acquire 64-128 scans with a relaxation delay of 2 seconds. Proton decoupling may be applied to simplify the spectrum, or it can be acquired proton-coupled to observe ¹H-¹⁹F coupling.

-

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a direct map of the proton environments and their neighboring spin-active nuclei.

Predicted ¹H NMR Data Summary

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.05 | d | ~2.5 Hz | 1H | H-6 |

| 2 | ~7.40 | dd | J(H-F) ≈ 10.0 Hz, J(H-H) ≈ 2.5 Hz | 1H | H-4 |

| 3 | ~6.20 | br s | - | 2H | -NH₂ |

Interpretation and Expertise:

-

H-6 Proton (Peak 1): The proton at the C-6 position is expected to appear furthest downfield due to its proximity to the electronegative ring nitrogen. It appears as a doublet due to coupling with the H-4 proton (meta-coupling, ⁴JHH), which is typically small (2-3 Hz) in pyridine rings.

-

H-4 Proton (Peak 2): The H-4 proton is coupled to both the fluorine atom at C-3 (³JHF) and the proton at C-6 (⁴JHH). This results in a doublet of doublets. The three-bond coupling to fluorine is significantly larger than the four-bond coupling to the other proton.

-

Amine Protons (Peak 3): The amino group protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Their chemical shift can be variable and is sensitive to concentration and temperature.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |

| ~155 (d) | C-3 | ¹JCF ≈ 240-260 Hz |

| ~150 (d) | C-5 | ³JCF ≈ 5-10 Hz |

| ~145 | C-6 | |

| ~120 (d) | C-4 | ²JCF ≈ 15-25 Hz |

| ~115 | C≡N | |

| ~95 (d) | C-2 | ²JCF ≈ 30-40 Hz |

Interpretation and Expertise:

-

C-3 (Carbon-Fluorine Bond): The carbon directly attached to the fluorine atom (C-3) will exhibit a very large one-bond coupling constant (¹JCF), a definitive signature for a C-F bond. Its chemical shift is significantly downfield due to the direct electronegative effect of fluorine.

-

C-2 and C-4: These carbons, ortho and para to the fluorine atom respectively, will show smaller two-bond (²JCF) couplings. Their chemical shifts are influenced by a combination of fluorine's inductive withdrawal and the resonance effects of the amino and nitrile groups. The C-2 carbon, positioned between the nitrile and fluorine, is expected to be significantly deshielded but appears upfield due to complex substituent effects.

-

C-5: This carbon, meta to the fluorine, will show a small three-bond coupling (³JCF). It is shifted upfield due to the strong electron-donating effect of the attached amino group.

-

Nitrile Carbon (C≡N): The nitrile carbon typically appears in the 115-120 ppm range and is often a sharp, less intense signal.

-

C-6: This carbon is primarily influenced by the ring nitrogen and the amino group at C-5, leading to a downfield shift.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

¹⁹F NMR Spectroscopy: Fluorine-Specific Detection

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms.[5]

Predicted ¹⁹F NMR Data Summary

| Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -120 to -140 | d | J(F-H) ≈ 10.0 Hz | F on C-3 |

Interpretation and Expertise:

-

Chemical Shift: The chemical shift of fluorine on an aromatic ring is highly sensitive to the electronic nature of other substituents.[6] For this compound, the shift is influenced by the electron-donating amino group and the electron-withdrawing nitrile and pyridine nitrogen. The predicted range is typical for a fluoropyridine system.

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will appear as a doublet due to the three-bond coupling to the H-4 proton. This coupling provides direct evidence for the F-C-C-H connectivity.

Workflow for ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

Rationale for Method Selection: For a solid, crystalline sample, the Potassium Bromide (KBr) pellet method is a robust choice.[7] It produces a high-quality spectrum by minimizing scattering effects and providing a uniform sample matrix that is transparent to IR radiation.[8] Attenuated Total Reflectance (ATR) is a suitable, faster alternative if available.[7]

Step-by-Step Protocol (KBr Pellet Method):

-

Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[7]

-

Mixing: Add ~100 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.

-

Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted FTIR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |

| 2230 - 2210 | C≡N stretch | Nitrile |

| 1640 - 1580 | C=C and C=N ring stretches | Pyridine Ring |

| 1620 - 1560 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1250 - 1100 | C-F stretch | Aryl-Fluoride |

Interpretation and Expertise:

-

Amine Group: The two sharp bands above 3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The N-H bending vibration is also expected around 1600 cm⁻¹.

-

Nitrile Group: A sharp, intense absorption band around 2220 cm⁻¹ is a definitive indicator of the C≡N triple bond. Its intensity is enhanced by the conjugated system.

-

Pyridine Ring: Multiple sharp bands in the 1640-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.

-

C-F Bond: The C-F stretch typically appears as a strong, distinct band in the 1250-1100 cm⁻¹ region.

Workflow for FTIR Analysis

Caption: Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Rationale for Ionization Method: Electrospray Ionization (ESI) is the preferred method for this analysis.[9] As a "soft" ionization technique, it imparts minimal excess energy to the analyte, ensuring the protonated molecular ion ([M+H]⁺) is readily observed with high intensity.[10][11] This is crucial for unambiguous molecular weight determination. Electron Impact (EI) is a "hard" technique that often causes extensive fragmentation, potentially preventing the observation of the molecular ion.[12]

Step-by-Step Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrumentation: Operate the mass spectrometer (e.g., a Q-TOF or Orbitrap) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Predicted Mass Spectrometry Data

| m/z | Ion | Interpretation |

| 138.05 | [M+H]⁺ | Protonated Molecular Ion (C₆H₅FN₃⁺) |

| 111.04 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |

Interpretation and Expertise:

-

Molecular Ion: The most critical peak in the ESI mass spectrum will be the protonated molecular ion ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (137.12 + 1.01 ≈ 138.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway for this molecule is the loss of hydrogen cyanide (HCN, 27 Da) from the protonated molecule, a common fragmentation for nitrile-containing compounds.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the C-H-F framework and connectivity. FTIR spectroscopy confirms the presence of the key amine, nitrile, and aryl-fluoride functional groups. Finally, ESI mass spectrometry provides definitive confirmation of the molecular weight. The protocols and interpretations detailed in this guide represent a robust and scientifically-grounded approach for the characterization of this important chemical entity, ensuring data integrity for researchers in synthetic chemistry, drug discovery, and materials science.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Nikolova, D., & Stoyanov, N. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8908. Retrieved from [Link]

-

Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(8), 547-564. Retrieved from [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Retrieved from [Link]

-

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]

-

Fluorine labeling of proteins for NMR studies. (2020). UCLA-DOE Biosciences. Retrieved from [Link]

Sources

- 1. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-AMINO-3-FLUORO-2-PYRIDINECARBONITRILE | 573763-07-2 | INDOFINE Chemical Company [indofinechemical.com]

- 4. colorado.edu [colorado.edu]

- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 12. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

A Senior Application Scientist's Guide to 5-Amino-3-fluoropyridine-2-carbonitrile for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Among the myriad of fluorinated building blocks, 5-Amino-3-fluoropyridine-2-carbonitrile stands out as a particularly valuable intermediate. Its trifunctional nature—an activating amino group, a directing fluorine atom, and a versatile cyano group—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this critical reagent, from sourcing and quality control to its application in drug discovery programs.

I. Sourcing and Supplier Qualification: A Critical First Step

The integrity of your research and development hinges on the quality of your starting materials. For a key intermediate like this compound, a robust supplier qualification process is not merely a matter of procurement but a fundamental aspect of scientific rigor.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers specialize in providing advanced building blocks for pharmaceutical research. Our market survey has identified several reputable sources for this compound (CAS Number: 573763-07-2).

| Supplier | Indicative Purity | Available Quantities | Noteworthy Quality Commitments |

| Apollo Scientific | ≥95% | 250mg, 1g, Bulk | ISO 9001 Certified, Batch-specific CoA available |

| Sunway Pharm Ltd. | ≥97% | 250mg, 1g, Bulk | Provides CoA, NMR, and other analytical data upon request |

| INDOFINE Chemical Company, Inc. | Custom Purity Available | Milligrams to Kilograms | Specializes in high-purity phytochemicals and research chemicals |

| Benchchem | Inquiry-based | Inquiry-based | Focus on novel and diverse building blocks for drug discovery |

| BLD Pharm | Inquiry-based | Grams to Kilograms | Extensive catalog of organic building blocks |

This table is a representative summary and not an exhaustive list. Researchers should always conduct their own due diligence.

The Logic of Supplier Qualification: A Self-Validating System

Choosing a supplier should be a data-driven process. The following workflow illustrates a best-practice approach to qualifying a new supplier for a critical intermediate.

Caption: A risk-based workflow for qualifying suppliers of critical chemical intermediates.

This systematic approach ensures that the material you procure consistently meets the required specifications, safeguarding the reproducibility of your experimental results.

II. Quality Control and Characterization: Ensuring Purity and Identity

Upon receipt of this compound, and indeed for every new batch, a rigorous quality control (QC) protocol is essential. This not only verifies the supplier's claims but also provides a baseline for the material's stability over time.

The Certificate of Analysis (CoA): A Starting Point

A Certificate of Analysis is a foundational document that provides key quality parameters for a specific batch of material. Below is a representative example of what to expect.

Representative Certificate of Analysis

| Parameter | Specification | Result | Method |

| Appearance | Off-white to light brown solid | Conforms | Visual |

| Identity (¹H NMR) | Conforms to structure | Conforms | NMR |

| Purity (HPLC) | ≥ 97.0% | 98.5% | HPLC |

| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |

| Residue on Ignition | ≤ 0.5% | 0.1% | USP <281> |

| Residual Solvents | To be reported | Acetone: 50 ppm | GC-HS |

Essential Analytical Protocols

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons and the amino protons. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the pyridine ring and the cyano group. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds.

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the main component from any impurities. A typical mobile phase system would be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A streamlined workflow for the in-house quality control of incoming chemical reagents.

III. Synthesis and Impurity Profile: Understanding the Chemistry

A thorough understanding of the likely synthetic route to this compound is crucial for anticipating potential impurities that could impact downstream reactions or the biological activity of the final compounds. While specific proprietary synthesis methods may vary between suppliers, a plausible route can be inferred from the chemical literature for related compounds.

A common strategy for the synthesis of substituted aminopyridines involves the reduction of a corresponding nitro compound.

Caption: A simplified representation of a likely synthetic pathway and sources of potential impurities.

Potential Impurities to Consider:

-

Unreacted Starting Material: The presence of the nitro-substituted precursor can be highly problematic, as nitro groups are often reactive and can interfere with subsequent synthetic steps.

-

Partially Reduced Intermediates: Depending on the reduction conditions, intermediates such as hydroxylamines may be present in trace amounts.

-

Dehalogenated Byproducts: Under certain reductive conditions, the fluorine atom could potentially be replaced by hydrogen, leading to the formation of 5-aminopyridine-2-carbonitrile.

-

Residual Metals: If a metal catalyst such as Palladium on carbon (Pd/C) is used, trace amounts of the metal may remain in the final product.

The analytical methods described in the QC section should be capable of detecting and quantifying these potential impurities.

IV. Applications in Drug Discovery: A Versatile Kinase Inhibitor Scaffold

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. The addition of the fluorine and cyano groups to this core in this compound provides medicinal chemists with valuable handles to fine-tune the molecule's properties.

This building block is particularly well-suited for the synthesis of inhibitors for several important kinase families, including:

-

Janus Kinases (JAKs): JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The aminopyridine core can serve as a key hinge-binding element.[1][2][3][4][5]

-

Bruton's Tyrosine Kinase (BTK): BTK inhibitors are used in the treatment of B-cell cancers like chronic lymphocytic leukemia. Many BTK inhibitors feature a heterocyclic core that interacts with the kinase hinge.[6][7][8][9][10]

The general strategy for incorporating this building block often involves a nucleophilic aromatic substitution or a coupling reaction at the amino group, followed by further elaboration of the molecule.

Caption: The strategic utility of this compound in the synthesis of kinase inhibitors.

V. Safe Handling, Storage, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Summary of Safety Information

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the following hazards are identified:[11][12]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

VI. Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups offer a gateway to a wide array of complex, biologically active molecules, particularly in the competitive field of kinase inhibitor development. By approaching the procurement of this building block with a rigorous, data-driven supplier qualification process, and by implementing thorough in-house quality control, researchers can ensure the integrity and reproducibility of their work. A deep understanding of its chemical properties, likely synthetic origins, and safe handling practices is paramount to unlocking its full potential in the quest for novel therapeutics.

VII. References

-

Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

ResearchGate. 1H- and 13C-NMR Data of 1 and 3 (in pyridine-d5). [Link]

-

Google Patents. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine. [Link]

-

Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

BIOFOUNT. This compound. [Link]

-

ACS Publications. Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. [Link]

-

MDPI. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

YouTube. discovery of PRN1008, a BTK inhibitor. [Link]

-

Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Google Patents. United States Patent (19). [Link]

-

NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). [Link]

-

National Institutes of Health. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

-

National Institutes of Health. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]

-

Reactome. JAK3 binds JAK3 inhibitors. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

-

MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

PubMed. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. [Link]

-

MDPI. Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. [Link]

-

PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Safe Handling of 5-Amino-3-fluoropyridine-2-carbonitrile for Research & Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Amino-3-fluoropyridine-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, the document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation. By integrating a hierarchical risk control strategy with detailed operational protocols, this guide aims to foster a culture of safety and ensure the well-being of all laboratory personnel working with this compound.

Compound Profile and Hazard Identification

This compound is a substituted pyridine derivative used as a building block in medicinal chemistry and materials science. Its chemical structure, featuring an aminopyridine core, a nitrile group, and a fluorine substituent, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

Compound Identifiers:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 573763-07-2[1][2] |

| Molecular Formula | C₆H₄FN₃[1] |

| Molecular Weight | 137.11 g/mol [1] |

GHS Hazard Classification: The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. While a specific, universally adopted GHS classification for this exact compound is not consistently available, data from structurally similar compounds, such as 3-Amino-5-fluoropyridine-2-carbonitrile, provides a strong basis for a conservative risk assessment.[3]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3] |

The toxicity profile is driven by its components:

-

Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[4]

-

Nitrile Group (-C≡N): Organic nitriles are a well-known class of compounds with potential toxicity, sometimes associated with the release of cyanide ions in vivo.

-

Fluorine Substituent: The fluorine atom can alter the metabolic profile and reactivity of the molecule, potentially enhancing its biological activity and associated toxicity.

Hierarchical Risk Control Strategy

The most effective approach to laboratory safety involves a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) considered the last line of defense.

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Standard Operating Procedures (SOPs)

General Handling & Weighing Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface to contain minor spills. [5]2. Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If using an analytical balance outside the hood, use a "weighing-in-place" technique: tare the container, add the compound inside the hood, close the container, decontaminate the exterior, and then re-weigh outside.

-

Transfers: Use a spatula for solid transfers. Avoid creating dust. [3]For solutions, use a syringe or pipette.

-

Post-Handling: After use, securely seal the container. [3]Decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.

-

Hygiene: Remove PPE in the correct order. Wash hands and any exposed skin thoroughly with soap and water immediately after handling. [3][6]

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure or reaction.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals. [3][7][8]* Container: Keep the compound in its original, tightly sealed container. [3][7][6]Check containers regularly for leaks or damage. [3]* Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere (e.g., argon), as recommended by some suppliers. [3][9]* Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition. [3][10]

Emergency Protocols

Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination. [4] Spill Response Kit Contents:

| Item | Purpose |

|---|---|

| Inert Absorbent | Vermiculite, sand, or commercial sorbent to contain the spill. [4][11] |

| Waste Bags/Container | Labeled, sealable containers for hazardous waste. [11] |

| Scoop/Brush | Non-sparking tools for collecting solid waste. [7] |

| PPE | Extra gloves, gown, goggles, and respirator if needed. |

| Warning Signs | "Caution- Cytotoxic Drug Spill" signs to secure the area. [12]|

Caption: Decision tree for responding to a chemical spill in the laboratory.

Small Spill Cleanup Procedure (inside a fume hood):

-

Ensure you are wearing full PPE.

-

Cover the spill with an inert absorbent material like vermiculite or sand. [4][7]3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. [13][6]Use non-sparking tools. [7]4. Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.

-

Dispose of all contaminated materials (absorbent, gloves, pads) as hazardous waste. [6]

Exposure and First Aid

In the event of an exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][13][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. [4][6]Remove all contaminated clothing and wash it before reuse. [3][6]Seek medical attention if irritation develops or persists. [14] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [13][6][15] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or physician immediately. [13][6][14] |

Waste Disposal

All waste containing this compound must be treated as hazardous waste. [11][15]

-

Segregation: Do not mix this waste with other waste streams. [11]2. Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations. [4][11][6][10]Never pour this chemical or its waste down the drain. [4][7]

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering and administrative controls, utilizing appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This commitment to safety is paramount to protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Gaber, S., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]

-

Al-Ghananeem, A. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]

-

Ecolab. (2025, March 19). Risks and Safety Measures for Cytotoxic Compounding. [Link]

-

Groupe d'étude en oncologie du Québec. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

-

Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. [Link]

-

PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

-

Carl ROTH. Pyridine - Safety Data Sheet. [Link]

-

Fisher Scientific. (2023, October 4). 2-Amino-5-fluoropyridine Safety Data Sheet. [Link]

-

Changzhou YongXu. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

Sources

- 1. This compound - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 573763-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pentachemicals.eu [pentachemicals.eu]